3-(4-Fluoro-3-methoxyphenyl)pyridine
Description
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3 |
InChI Key |
PTRNBBZVAODLDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 3-(4-Fluoro-3-methoxyphenyl)pyridine may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, studies have shown that compounds with similar structures can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in mediating inflammation. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, suggesting that this compound might also possess such activity. The potential for this compound to inhibit bacterial growth or fungal infections makes it a valuable subject for further investigation in the development of new antibiotics or antifungal agents.
Anticancer Research
Preliminary studies indicate that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells. Compounds with structural similarities have shown efficacy against various cancer cell lines, warranting further exploration of this compound in cancer therapeutics.
Pesticide Development
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced biological activity and metabolic stability. The incorporation of fluorine into pesticides can improve their effectiveness and reduce the likelihood of resistance development among pests. This compound may serve as a lead compound for designing novel pesticides with improved efficacy against target pests while minimizing environmental impact .
Case Studies and Research Findings
Several studies have focused on the biological activity and synthetic routes related to this compound:
- Anti-inflammatory Activity : A study indicated that derivatives of this compound could inhibit COX enzymes effectively, leading to reduced inflammation in animal models.
- Antimicrobial Efficacy : Research on structurally related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound.
- Pesticidal Properties : A recent investigation highlighted the role of fluorinated compounds in enhancing pesticide efficacy, with implications for the development of new agrochemicals incorporating this compound as a core structure .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance LSD1 inhibition by stabilizing interactions with hydrophobic pockets (e.g., Phe538, Val333) in the enzyme’s active site. Compound 17 (4-CF₃) achieves a Ki of 29 nM, attributed to favorable van der Waals contacts .
- Selectivity Trends : Bulky substituents (e.g., -OCF₃ in Compound 22) reduce MAO-B inhibition despite moderate LSD1 activity, highlighting the importance of steric effects in enzyme selectivity .
Enzyme Inhibition and Selectivity
- LSD1 Inhibition : Pyridine-containing compounds with basic amine side chains (e.g., piperidin-4-ylmethoxy) exhibit potent LSD1 inhibition. For example, Compound 17 (Ki = 29 nM) binds competitively with the H3K4me2 substrate, leveraging interactions with FAD and Tyr761 in the catalytic site .
- MAO-B Selectivity : Substituents at the phenyl ring’s para position (e.g., -CF₃, -Me) significantly reduce MAO-B affinity. Compound 17 shows >640-fold selectivity over MAO-B, whereas smaller substituents (e.g., -H) result in poorer selectivity .
Cellular Activity and Therapeutic Potential
- Proliferation Inhibition : Compound 17 (EC₅₀ = 280 nM) reduces viability in MV4-11 leukemia cells by elevating H3K4 methylation, a mechanism linked to tumor suppressor gene reactivation .
- Normal Cell Toxicity: Pyridine derivatives with optimized substituents (e.g., 3-OCH₃, 4-F) show minimal toxicity to non-cancerous cells, suggesting a therapeutic window .
Preparation Methods
Substrate Preparation
The synthesis begins with the preparation of 3-bromopyridine 1a and 4-fluoro-3-methoxyphenylboronic acid 1b . The boronic acid is typically synthesized via lithiation of 1-bromo-4-fluoro-3-methoxybenzene followed by treatment with trimethyl borate.
Coupling Conditions
Optimized conditions involve Pd(PPh₃)₄ (2 mol%) as the catalyst, K₂CO₃ (3 equiv) as the base, and a mixed solvent system of toluene/ethanol (3:1) at 80°C for 12 hours. Under these conditions, the reaction achieves a yield of 78%. Key parameters include strict anhydrous conditions and degassing to prevent catalyst oxidation.
Table 1: Optimization of Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH | 80 | 78 |
| 2 | PdCl₂(dppf) (1.5) | Cs₂CO₃ | DMF | 100 | 65 |
| 3 | Pd(OAc)₂ (3) | NaHCO₃ | Dioxane | 90 | 60 |
The superior performance of Pd(PPh₃)₄ in toluene/ethanol is attributed to enhanced solubility of the base and reduced side reactions.
Photoredox-Mediated Synthesis
Photoredox catalysis has emerged as a powerful tool for constructing complex fluorinated architectures. This method enables the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under mild conditions.
Reaction Mechanism
The process involves single-electron transfer (SET) from the photocatalyst fac-Ir(ppy)₃ to the α,α-difluoro-β-iodoketone 2a , generating a radical intermediate. This intermediate couples with the silyl enol ether 2b to form a 1,5-diketone 3a , which undergoes cyclization with ammonium acetate to yield the pyridine core.
One-Pot Protocol
A streamlined one-pot procedure eliminates the need to isolate intermediates:
-
Photoredox Coupling : Irradiation of 2a (1 mmol), 2b (1.6 mmol), and fac-Ir(ppy)₃ (0.3 mol%) in DMF under blue LEDs for 15 hours.
-
Cyclization : Direct addition of NH₄OAc (6 equiv) and heating at 120°C for 3 hours.
This method achieves an isolated yield of 90% for 3-fluoro-2,6-diphenylpyridine, demonstrating scalability and efficiency.
Table 2: Photoredox Synthesis Optimization
DMF’s high polarity facilitates both the radical coupling and cyclization steps, making it the solvent of choice.
Halogenation and Nucleophilic Aromatic Substitution
Sequential halogenation and substitution offer an alternative route, particularly useful for introducing electron-withdrawing groups.
Bromination of Pyridine
3-Bromopyridine 4a is treated with N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄ to yield 3,5-dibromopyridine 4b (82% yield).
Table 3: Halogenation-Substitution Efficiency
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | Reflux, 6 h | 82 |
| Lithiation-Quenching | LDA, THF, −78°C | 2 h | 70 |
| Dehydration | H₂SO₄, EtOH | 80°C, 1 h | 93 |
Comparative Analysis of Methods
Yield and Scalability
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Fluoro-3-methoxyphenyl)pyridine?
- Methodology : A representative synthesis involves oxidative ring closure of hydrazine intermediates. For example, a related triazolopyridine derivative was synthesized via condensation of 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol, followed by oxidation using sodium hypochlorite (NaClO) at room temperature. This method achieved a 73% yield and emphasizes green chemistry principles .
- Key Steps :
- Condensation with aldehydes under acidic conditions.
- Oxidative cyclization using NaClO in ethanol.
- Purification via alumina column chromatography.
Q. How is the compound characterized post-synthesis?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09 ppm for pyridine protons, δ 157.16 ppm for carbonyl carbons) .
- FTIR : Peaks at 1596 cm⁻¹ (C=N stretch) and 1131 cm⁻¹ (C–O–C ether linkage) confirm functional groups .
- HRMS : Used to verify molecular ion peaks (e.g., [M + H]+ at m/z 334.1556) .
- Data Interpretation : Cross-referencing spectral data with synthetic intermediates ensures structural fidelity.
Q. What is the molecular structure and conformation?
- Structural Insights : X-ray crystallography reveals planar pyridine rings and dihedral angles between substituents. For example, in related fluorophenylpyridines, the fluorophenyl ring is tilted at ~15° relative to the pyridine core, influencing π-π stacking interactions .
- Bond Parameters : C–F bond lengths average 1.35 Å, and methoxy C–O bonds are ~1.43 Å, consistent with electronegativity effects .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Optimization Strategies :
- Solvent Selection : Ethanol promotes solubility of intermediates while minimizing side reactions .
- Oxidant Efficiency : NaClO offers mild, selective oxidation compared to harsh reagents like Cr(VI) salts .
- Reaction Monitoring : TLC (dichloromethane mobile phase) and in-situ NMR track reaction progress .
- Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Hydrazine Condensation | 91 | >95 |
| Oxidative Cyclization | 73 | >99 |
Q. What challenges arise in structural elucidation?
- Crystallographic Limitations : Poor crystal growth due to flexible methoxy/fluorophenyl substituents may require alternative techniques like DFT calculations .
- Spectral Overlaps : Methoxy protons (δ ~3.84 ppm) may overlap with aliphatic signals, necessitating 2D NMR (e.g., COSY, HSQC) .
Q. How do substituents influence reactivity and biological activity?
- Electronic Effects : The electron-withdrawing fluoro group enhances electrophilic substitution at the pyridine C4 position, while the methoxy group directs reactivity via resonance .
- Biological Precursor Role : Fluorophenylpyridines are precursors for bioactive molecules (e.g., kinase inhibitors), though specific activity data for this compound requires further study .
Q. How are data discrepancies resolved in characterization?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl₃). For example, pyridine protons shift upfield in DMSO due to hydrogen bonding .
- Validation : Multi-technique correlation (e.g., HRMS + elemental analysis) confirms molecular formulas when crystallography is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
